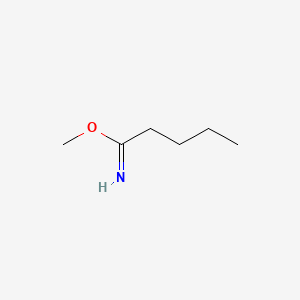

Methyl pentanimidate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl pentanimidate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-3-4-5-6(7)8-2/h7H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIFSGQKADHEBAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80420883 | |

| Record name | methyl pentanimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80420883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57246-71-6 | |

| Record name | methyl pentanimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80420883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Pinner Reaction: A Technical Guide to the Synthesis and Mechanism of Methyl Pentanimidate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Pinner reaction, with a specific focus on the synthesis and reaction mechanism of methyl pentanimidate. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the application of this classic organic reaction for the synthesis of imidates and their derivatives, which are valuable intermediates in the preparation of various heterocyclic compounds and pharmaceuticals.

Core Concepts of the Pinner Reaction

The Pinner reaction, first reported by Adolf Pinner in 1877, is an acid-catalyzed reaction between a nitrile and an alcohol to form an imino ester salt, commonly referred to as a Pinner salt.[1][2] This reaction is a cornerstone of organic synthesis, providing a versatile route to various functional groups. The Pinner salt intermediate is highly reactive and can undergo further nucleophilic attack to yield esters, amidines, or orthoesters, depending on the reaction conditions and the nucleophile employed.[1][3]

The reaction is typically carried out under anhydrous conditions, often using dry hydrogen chloride gas as the acid catalyst, to prevent the hydrolysis of the Pinner salt to an ester.[4] The choice of nitrile and alcohol can be broad, encompassing aliphatic and aromatic substrates, although sterically hindered nitriles may exhibit lower reactivity.[4]

The Pinner Reaction Mechanism for this compound

The formation of this compound from pentanenitrile (valeronitrile) and methanol proceeds through a well-established, acid-catalyzed nucleophilic addition mechanism. The key steps are outlined below:

-

Protonation of the Nitrile: The reaction is initiated by the protonation of the nitrogen atom of the nitrile group by a strong acid, typically hydrogen chloride. This protonation significantly increases the electrophilicity of the nitrile carbon.

-

Nucleophilic Attack by Alcohol: The lone pair of electrons on the oxygen atom of the alcohol (methanol) acts as a nucleophile, attacking the electrophilic carbon of the protonated nitrile. This results in the formation of a protonated imidate intermediate.

-

Deprotonation: A base (such as the chloride ion or another molecule of the alcohol) removes a proton from the oxygen atom of the attacking alcohol, leading to the formation of the neutral imidate.

-

Formation of the Pinner Salt: Under acidic conditions, the nitrogen atom of the imidate is protonated to form the final product, the this compound hydrochloride salt (Pinner salt).

The overall reaction mechanism is depicted in the following signaling pathway diagram:

Caption: Pinner reaction mechanism for this compound.

Quantitative Data

The Pinner reaction is known for its high efficiency in converting nitriles to imidates. For the synthesis of this compound from pentanenitrile and methanol, high yields have been reported in the literature.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Reaction Time | Yield of this compound | Reference |

| Pentanenitrile | Methanol | HCl (gas) | None | -10 to 15 °C | 29-34 hours | 96% | [2][5] |

-

¹H NMR: Expected signals would include a singlet for the O-methyl group, and triplets and multiplets for the butyl chain protons. The N-H proton would likely appear as a broad singlet.

-

¹³C NMR: Signals corresponding to the O-methyl carbon, the carbons of the butyl chain, and the characteristic imino carbon (C=N) would be expected.

-

IR Spectroscopy: A characteristic C=N stretching vibration would be observed in the region of 1640-1690 cm⁻¹. The N-H stretching vibration would appear as a broad band around 3200-3400 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak corresponding to the mass of this compound would be observed, along with characteristic fragmentation patterns of the alkyl chain.

Experimental Protocols

The following is a detailed methodology for the synthesis of this compound based on a published procedure.[2][5]

Materials:

-

Pentanenitrile (Valeronitrile)

-

Methanol

-

Hydrogen Chloride (gas)

-

Nitrogen (gas)

Equipment:

-

Reaction vessel equipped with a gas inlet, stirrer, and cooling system

-

Pressure-rated reaction vessel

Procedure:

-

Charge the reaction vessel with pentanenitrile (1.0 eq) and methanol (0.58 eq relative to nitrile).

-

Cool the reaction mixture to a temperature between -10 °C and -5 °C.

-

Slowly bubble dry hydrogen chloride gas through the solution for a period of 15-18 hours while maintaining the low temperature.

-

After the introduction of HCl gas, apply nitrogen pressure of 1.5 to 2.0 kg/cm ² to the reaction vessel.

-

Maintain the reaction under nitrogen pressure at a temperature of 0-15 °C for 14 hours.

-

Add an additional portion of methanol (0.55 eq relative to nitrile) to the reaction mixture and stir for another 60 minutes.

-

The resulting product is the semi-solid this compound hydrochloride.

The following diagram illustrates the general experimental workflow for the synthesis of this compound via the Pinner reaction.

Caption: Experimental workflow for this compound synthesis.

Logical Relationships in the Pinner Reaction

The success of the Pinner reaction is contingent on a set of logical relationships between the reactants, conditions, and potential outcomes. Understanding these relationships is crucial for optimizing the reaction and achieving the desired product.

Caption: Logical relationships in the Pinner reaction.

This diagram illustrates that the desired formation of the imidate salt is achieved under anhydrous and low-temperature conditions. The presence of water can lead to the hydrolysis of the Pinner salt to form an ester, while higher temperatures can promote the formation of an amide side product.

Conclusion

The Pinner reaction remains a highly relevant and powerful tool in modern organic synthesis for the preparation of imidates and their derivatives. The synthesis of this compound from pentanenitrile and methanol is a straightforward and high-yielding example of this transformation. This technical guide provides researchers and professionals with the fundamental knowledge of the reaction mechanism, quantitative data, and a detailed experimental protocol to successfully utilize the Pinner reaction in their synthetic endeavors. Further investigation into the specific kinetic and spectroscopic properties of this compound would be a valuable addition to the existing literature.

References

An In-depth Technical Guide to the Chemical Properties of Methyl Pentanimidate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl pentanimidate, also known as methyl pentanimidoate, is an organic compound belonging to the imidate (or imino ether) class.[1] Imidates are characterized by the functional group R−C(=NR′)OR″, making them structural analogs of esters where the carbonyl oxygen is replaced by an imino group.[1] this compound serves as a valuable intermediate in organic synthesis, particularly in the construction of nitrogen-containing heterocyclic compounds that are foundational to many pharmaceutical agents.[1][2] Its utility stems from the dual reactivity of the imidate group: the electrophilic nature of the imine carbon and the nucleophilic character of the nitrogen atom.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and experimental protocols associated with this compound.

Chemical and Physical Properties

This compound is a semi-solid compound at room temperature.[2] Quantitative data for this compound is summarized in the table below. It is important to note that several physical properties are predicted values derived from computational models.

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 57246-71-6 | [3][4][5] |

| Molecular Formula | C₆H₁₃NO | [3][5][6] |

| Molecular Weight | 115.17 g/mol | [3][5] |

| Boiling Point | 114.4 ± 23.0 °C (Predicted) | [5] |

| Density | 0.88 ± 0.1 g/cm³ (Predicted) | [5] |

| pKa | 8.08 ± 0.70 (Predicted) | [5] |

| InChI Key | DIFSGQKADHEBAI-UHFFFAOYSA-N | [3] |

| SMILES | CCCCC(=N)OC | [3] |

Synthesis of this compound

The primary method for synthesizing this compound is the Pinner reaction.[1] This reaction involves the acid-catalyzed addition of an alcohol to a nitrile.[1] In the case of this compound, valeronitrile (pentanenitrile) is treated with methanol in the presence of anhydrous hydrogen chloride.[1][2]

References

- 1. This compound | 57246-71-6 | Benchchem [benchchem.com]

- 2. WO2006110037A2 - Preparation of 2-substituted 4-chl0r0-5-f0rmylimidaz0les by vilsmeier reaction of the condensation product of glycine and an imido ester with a formamide in the presence of a triflate (trifluormethanξsulphonate) catalyst - Google Patents [patents.google.com]

- 3. This compound | C6H13NO | CID 5743466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 57246-71-6 [chemicalbook.com]

- 5. This compound CAS#: 57246-71-6 [m.chemicalbook.com]

- 6. chemsynthesis.com [chemsynthesis.com]

Spectroscopic Profile of Methyl Pentanimidate: A Technical Guide

Absence of readily available experimental spectroscopic data for methyl pentanimidate in public databases necessitates the use of predicted values for this guide. The following sections detail these predicted spectroscopic characteristics and provide generalized experimental protocols applicable for the analysis of similar small organic molecules.

This technical guide offers a comprehensive overview of the predicted spectroscopic data for this compound (C₆H₁₃NO, Molecular Weight: 115.17 g/mol ). It includes detailed, generalized experimental protocols for its analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals engaged in drug development and chemical analysis.

Predicted Spectroscopic Data

The subsequent tables outline the predicted spectroscopic values for this compound. These predictions are derived from established principles of spectroscopic interpretation for organic compounds.

Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm))

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃ (ester) | ~3.6 | Singlet | 3H |

| CH₂ (α to C=N) | ~2.2 | Triplet | 2H |

| CH₂ (β to C=N) | ~1.6 | Sextet | 2H |

| CH₂ (γ to C=N) | ~1.3 | Sextet | 2H |

| CH₃ (terminal) | ~0.9 | Triplet | 3H |

| NH | ~5.0-7.0 | Broad Singlet | 1H |

Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm))

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=N | ~170 |

| O-CH₃ | ~52 |

| CH₂ (α to C=N) | ~35 |

| CH₂ (β to C=N) | ~28 |

| CH₂ (γ to C=N) | ~22 |

| CH₃ (terminal) | ~14 |

Table 3: Predicted IR Absorption Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch | 3300-3500 | Medium, Broad |

| C-H Stretch (sp³) | 2850-3000 | Strong |

| C=N Stretch | 1640-1690 | Strong |

| C-O Stretch | 1200-1300 | Strong |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Identity |

| 115 | [M]⁺ (Molecular Ion) |

| 100 | [M - CH₃]⁺ |

| 84 | [M - OCH₃]⁺ |

| 59 | [C₂H₅NO]⁺ |

| 57 | [C₄H₉]⁺ |

Experimental Protocols

The following sections provide detailed, generalized protocols for acquiring spectroscopic data for a liquid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: A sample of 5-10 mg of this compound should be dissolved in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃).[1] The solvent should contain a reference standard, typically tetramethylsilane (TMS). The resulting solution is then transferred to a clean, dry 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer, operating at 400 MHz or higher and equipped with a broadband probe, is recommended.

-

¹H NMR Acquisition: The spectrometer is tuned and shimmed to optimize the magnetic field homogeneity. The spectrum is acquired using a standard single 90° pulse sequence. The spectral width should be set to encompass the expected range of proton chemical shifts, typically from 0 to 12 ppm. Depending on the sample concentration, 8 to 64 scans are usually sufficient.

-

¹³C NMR Acquisition: The probe is switched to the ¹³C frequency. A proton-decoupled pulse sequence is used to acquire the spectrum, which simplifies it by collapsing multiplets into singlets for each carbon atom. The spectral width should be set to cover the expected range of carbon chemical shifts, generally from 0 to 200 ppm. Due to the low natural abundance of the ¹³C isotope, a significantly larger number of scans (e.g., 1024 or more) is typically required.

-

Data Processing: The acquired free induction decay (FID) is subjected to Fourier transformation. The resulting spectrum is then phase-corrected. The chemical shift scale is calibrated using the TMS reference signal at 0 ppm. Finally, the peaks in the ¹H NMR spectrum are integrated to determine the relative ratios of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation (for a liquid sample): A small drop of the neat liquid sample can be placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, for transmission IR, a thin film of the liquid can be created between two salt plates (e.g., NaCl or KBr).[2]

-

Instrumentation: An FT-IR spectrometer equipped with a suitable sampling accessory, such as an ATR or a transmission holder, is required.

-

Data Acquisition: A background spectrum of the empty accessory or clean salt plates is recorded first to subtract any atmospheric and instrumental interferences. The sample spectrum is then recorded over the mid-infrared range, typically from 4000 to 400 cm⁻¹. To enhance the signal-to-noise ratio, multiple scans (commonly 16 or 32) are co-added.

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum. The characteristic absorption bands are then identified and correlated to their corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction: For a volatile and thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. A dilute solution of the sample, prepared in a volatile solvent such as dichloromethane or methanol, is injected into the GC inlet.

-

Instrumentation: A GC-MS system, which consists of a gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer), is used.

-

GC Separation: The sample is vaporized and separated on a capillary column, typically a nonpolar DB-5ms column. A temperature program is employed to elute the compound from the column, for instance, starting at 50°C and ramping up to 250°C.

-

MS Analysis: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) is a commonly used technique where molecules are bombarded with high-energy electrons (typically at 70 eV), leading to their ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Data Processing: The mass spectrum is generated as a plot of relative ion abundance versus m/z. The molecular ion peak ([M]⁺) is identified to determine the molecular weight of the compound. The fragmentation pattern is then analyzed to deduce further structural information.

Visualization of Experimental Workflow

The diagram below illustrates the general workflow for the spectroscopic analysis of an organic compound.

References

"CAS number and molecular structure of methyl pentanimidate"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl pentanimidate, a key intermediate in organic synthesis. It covers its chemical identity, synthesis, and significant applications, particularly in the development of pharmaceutical compounds. While this compound is a crucial reagent, it is often generated and consumed in situ, leading to a scarcity of publicly available, experimentally determined physicochemical and spectral data.

Core Compound Information

This compound, also known as methyl pentanimidoate, is an imino ether. Its fundamental details are summarized below.

| Identifier | Value | Source |

| CAS Number | 57246-71-6 | [1][2] |

| Molecular Formula | C₆H₁₃NO | [3] |

| Molecular Weight | 115.17 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| SMILES | CCCCC(=N)OC | [3] |

| InChI Key | DIFSGQKADHEBAI-UHFFFAOYSA-N | [3] |

Physicochemical Data

Experimentally determined physicochemical data for this compound is not widely reported in the literature. The values below are predicted and should be used as estimations.

| Property | Predicted Value |

| Boiling Point | 114.4 ± 23.0 °C |

| Density | 0.88 ± 0.1 g/cm³ |

| pKa | 8.08 ± 0.70 |

Synthesis of this compound (Pinner Reaction)

This compound is commonly synthesized via the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile (valeronitrile) with an alcohol (methanol).[1]

Experimental Protocol:

-

Reaction Setup: Charge 100 g (1.20 mol) of valeronitrile and 58 mL of methanol into a suitable reaction vessel equipped with a stirrer and a gas inlet.

-

Acidification: Cool the mixture to between -10 °C and -5 °C. Slowly bubble anhydrous hydrogen chloride (HCl) gas through the solution for approximately 15-18 hours while maintaining the low temperature.

-

Reaction Completion: Add an additional 55 mL of methanol and continue stirring for another 60 minutes.

-

Neutralization: Transfer the reaction mass to a methanolic ammonia solution (12-15 wt%). Stir the mixture for 3 hours at 20-30 °C, maintaining a pH between 8 and 9 to neutralize the excess acid and precipitate ammonium chloride.

-

Isolation: Filter the precipitated ammonium chloride and wash it with 25 mL of methanol.

-

Purification: Concentrate the filtrate by distillation under reduced pressure (650-700 mm Hg) at a temperature not exceeding 90 °C to remove the methanol.

-

Final Product: Upon cooling, the intermediate, this compound, is obtained as a semi-solid with a reported yield of approximately 96%.[4]

References

- 1. Pinner reaction - Wikipedia [en.wikipedia.org]

- 2. Process for the preparation of 2-substituted 5-chloroimidazole-4-carbaldehydes (1994) | Gareth Dr Griffiths | 4 Citations [scispace.com]

- 3. DE602006017675D1 - PREPARATION OF 2-SUBSTITUTED 4-CHLORO-5-FORMYLIMIDAZOLENES BY VILSMEIER RESPONSE OF THE CONDENSATION PRODUCT OF GLYCIN AND AN IMIDOESTER WITH A FORMAMID IN THE PRESENCE OF A TRIFLATED (TRIFLUOROMETHANE SULFONATE) CATALYST - Google Patents [patents.google.com]

- 4. Pinner Reaction [organic-chemistry.org]

"stability and reactivity of alkyl imidates"

An In-depth Technical Guide to the Stability and Reactivity of Alkyl Imidates

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical stability and reactivity of alkyl imidates, a class of compounds that serve as versatile and crucial intermediates in organic synthesis. While their inherent reactivity makes them powerful synthons, it also presents challenges in handling and isolation. This document details the factors governing their stability, outlines their primary reaction pathways, and provides quantitative data and experimental protocols for their use.

Core Concepts: Structure and Properties

Alkyl imidates, also known as imino esters, are organic compounds featuring a carbon-nitrogen double bond with the nitrogen atom attached to an alkyl or aryl group and the carbon atom bonded to an alkoxy group. Their general structure is R-C(=NR')-OR''. This functionality imparts an ambiphilic character; the imine carbon is electrophilic and susceptible to nucleophilic attack, while the nitrogen and oxygen atoms possess lone pairs, giving them nucleophilic properties.

Due to their reactivity, particularly towards hydrolysis, many simple alkyl imidates are generated in situ for immediate use in subsequent transformations[1]. However, recent studies have shown that specific structural modifications, such as the use of bulkier alkyl groups (e.g., butyl), can lead to the formation of highly stable and isolable imidate hydrogen chloride salts, which improves process control and scalability[1].

Synthesis of Alkyl Imidates

The two most common and reliable methods for synthesizing alkyl imidates are the Pinner reaction and the direct O-alkylation of amides.

The Pinner Reaction

The Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an alkyl imidate salt, commonly referred to as a Pinner salt[2]. This reaction is typically performed at low temperatures to prevent the thermodynamically unstable imidate salt from decomposing into an amide and an alkyl chloride[2].

Caption: The Pinner reaction mechanism for alkyl imidate synthesis.

O-Alkylation of Amides

A direct and highly regioselective method for synthesizing imidates is the O-alkylation of amides. While traditional alkylation methods can produce mixtures of N- and O-alkylated products, using Meerwein's reagent (Et₃OBF₄) in the presence of trifluoroacetic acid (TFA) ensures exclusive O-alkylation[3]. The TFA catalyst facilitates the reaction and overcomes issues related to reagent quality[3].

Stability and Degradation

The stability of alkyl imidates is a critical factor in their practical application. They are generally susceptible to degradation, primarily through hydrolysis.

Factors Influencing Stability

-

pH: Alkyl imidates are most stable under anhydrous, neutral, or slightly basic conditions. They readily hydrolyze in the presence of aqueous acid or base.

-

Temperature: Pinner salts are often thermodynamically unstable and require low temperatures during synthesis and storage to prevent decomposition[2].

-

Alkyl Group (OR''): The nature of the alkoxy group influences stability. For instance, butyl imidates have been found to be significantly more resistant to hydrolysis than their ethyl congeners, allowing for their isolation and storage as stable HCl salts[1].

-

Substitution on Nitrogen: N-substituted imidates exhibit different stability profiles compared to their unsubstituted counterparts.

Degradation Pathway: Hydrolysis

The primary degradation pathway for alkyl imidates is hydrolysis to form an ester and ammonia (or an amine). Under acidic conditions, the reaction proceeds via protonation of the nitrogen atom, followed by nucleophilic attack of water on the imine carbon.

Caption: Acid-catalyzed hydrolysis pathway of an alkyl imidate.

Quantitative Stability Data

The selection of the alkyl group can dramatically impact the hydrolytic stability of the resulting imidate salt.

| Imidate Salt | Solvent | Temperature (°C) | Time (h) | Hydrolysis (%) | Reference |

| Ethyl Imidate HCl | D₂O/CD₃CN (1:1) | 20 | 1 | >95 | [1] |

| n-Butyl Imidate HCl | D₂O/CD₃CN (1:1) | 20 | 1 | <5 | [1] |

| n-Butyl Imidate HCl | D₂O/CD₃CN (1:1) | 20 | 24 | ~20 | [1] |

Reactivity of Alkyl Imidates

Alkyl imidates are valuable synthetic intermediates due to their predictable reactivity with a wide range of nucleophiles.

Reactions at the Electrophilic Carbon

The primary mode of reactivity involves the addition of a nucleophile to the imine carbon, followed by the elimination of the alkoxy group.

-

With Water: As discussed, hydrolysis yields an ester[2].

-

With Alcohols: In the presence of excess alcohol, an orthoester is formed[2].

-

With Amines: Reaction with ammonia or amines is a common and efficient method for synthesizing amidines[2][4].

-

With Hydrogen Sulfide: This reaction leads to the formation of thionoesters[2].

-

With Grignard Reagents: Imidates react with Grignard reagents to produce substituted ketimines, which can be subsequently hydrolyzed to ketones[5].

Caption: Reactivity of alkyl imidates with various nucleophiles.

Rearrangement Reactions

Under thermal conditions or catalysis by electrophiles like alkyl halides, alkyl imidates can undergo rearrangement to form N,N-disubstituted amides. This is known as the imidate-amide rearrangement and suggests that O-alkylation of an amide followed by rearrangement can be a pathway to N-alkylated products[6].

Quantitative Reactivity Data

The following table summarizes the typical outcomes of reacting alkyl imidates with various nucleophiles.

| Nucleophile | Product Functional Group | Typical Conditions | Yield Range (%) | Reference |

| Water | Ester | Aqueous Acid | Moderate to High | [2] |

| Alcohol | Orthoester | Excess Alcohol, Acid Catalyst | Good | [2] |

| Primary/Secondary Amine | Amidine | Anhydrous Solvent, RT or Heat | High to Excellent | [4] |

| Grignard Reagent | Ketone (after hydrolysis) | Anhydrous Ether, Low Temp | Good | [5] |

Experimental Protocols

Protocol: Synthesis of an Alkyl Imidate via Pinner Reaction

Objective: To synthesize an ethyl benzimidate hydrochloride salt.

Materials:

-

Benzonitrile

-

Anhydrous ethanol

-

Anhydrous diethyl ether

-

Hydrogen chloride (gas)

-

Ice-salt bath

Procedure:

-

Dissolve benzonitrile (1 equivalent) in anhydrous ethanol (1.1 equivalents).

-

Cool the solution to 0 °C in an ice-salt bath.

-

Bubble dry hydrogen chloride gas through the solution with stirring for 1-2 hours, ensuring the temperature does not rise above 5 °C.

-

Seal the reaction vessel and store it at 4 °C for 24-48 hours, during which time the Pinner salt will precipitate.

-

Collect the crystalline product by filtration under a dry atmosphere.

-

Wash the crystals with a small amount of cold, anhydrous diethyl ether to remove unreacted starting materials.

-

Dry the product under vacuum to yield the ethyl benzimidate hydrochloride.

Note: This protocol is a generalized procedure. Specific substrate and scale may require optimization.

Protocol: Synthesis of an Amidine from an Alkyl Imidate

Objective: To synthesize N-benzylbenzamidine from ethyl benzimidate hydrochloride.

Materials:

-

Ethyl benzimidate hydrochloride (prepared as above)

-

Benzylamine

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

Procedure:

-

Suspend ethyl benzimidate hydrochloride (1 equivalent) in anhydrous DCM.

-

Add benzylamine (1.1 equivalents) dropwise to the suspension at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of the imidate.

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution to remove HCl and unreacted starting materials.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude amidine can be purified by column chromatography or recrystallization.

References

- 1. Butyl Imidates: Highly Stable and Isolable Synthetic Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pinner reaction - Wikipedia [en.wikipedia.org]

- 3. Synthesis of Imidates: TFA-Mediated Regioselective Amide Alkylation Using Meerwein's Reagent [organic-chemistry.org]

- 4. Amidine synthesis by imidoylation [organic-chemistry.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. The imidate–amide rearrangement: an explanation for the ambident nucleophilic properties of neutral amides - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

Methyl Pentanimidate: A Versatile Synthon in Modern Organic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl pentanimidate, a member of the imidate family of organic compounds, serves as a valuable and versatile synthon in the construction of various heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the role of this compound in organic synthesis, with a focus on its preparation, reactivity, and application in the construction of key heterocyclic systems. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are presented to facilitate its practical application in the laboratory.

Introduction: The Utility of Imidates in Heterocyclic Synthesis

Imidates, characterized by the R-C(=NH)-OR' functional group, are reactive intermediates that can be readily prepared from nitriles via the Pinner reaction. Their unique electronic nature, possessing both an electrophilic carbon and a nucleophilic nitrogen, makes them powerful building blocks for the synthesis of a wide array of nitrogen-containing heterocycles. This compound, with its butyl side chain, is a precursor for the introduction of this lipophilic moiety into various molecular frameworks, a common strategy in the design of pharmacologically active compounds.

Synthesis of this compound Hydrochloride

The most common method for the preparation of this compound is the Pinner reaction, which involves the acid-catalyzed reaction of valeronitrile with methanol. The product is typically isolated as the hydrochloride salt, which is a stable, crystalline solid.

Experimental Protocol: Pinner Synthesis of this compound Hydrochloride

A solution of valeronitrile in anhydrous methanol is cooled to between -10 °C and 0 °C. Anhydrous hydrogen chloride gas is then bubbled through the solution for an extended period (typically 12-18 hours) while maintaining the low temperature. The reaction mixture is then allowed to warm to room temperature and stirred for several more hours to ensure complete conversion. The resulting this compound hydrochloride can be precipitated by the addition of a non-polar solvent like diethyl ether and collected by filtration.

dot

Caption: Pinner synthesis of this compound hydrochloride.

Quantitative Data for this compound Synthesis

| Parameter | Value | Reference |

| Starting Materials | Valeronitrile, Methanol, HCl (gas) | [1] |

| Reaction Time | 12-18 hours | [1] |

| Reaction Temperature | -10 °C to 15 °C | [1] |

| Yield | ~96% | [1] |

| Purity | ~95% | [1] |

This compound as a Synthon for Imidazole Derivatives

A well-documented application of this compound is in the synthesis of 2-butyl-substituted imidazoles. These compounds are important intermediates in the preparation of pharmaceuticals, such as the antihypertensive drug Losartan.

Reaction with Glycine Derivatives

This compound reacts with glycine or its derivatives in the presence of a base to form an N-acylated intermediate. This intermediate can then be cyclized, chlorinated, and formylated in a one-pot Vilsmeier-Haack reaction to yield 2-butyl-5-chloro-3H-imidazole-4-carboxaldehyde.[2]

dot

Caption: Synthesis of a 2-butyl-imidazole derivative.

Experimental Protocol: Synthesis of 2-Butyl-5-chloro-3H-imidazole-4-carboxaldehyde

To a suspension of the sodium salt of glycine in methanol, this compound is added at low temperature (0-5 °C). The mixture is stirred at room temperature for several hours. The solvent is then removed under vacuum. The residue is taken up in a suitable solvent like toluene, and a catalytic amount of a copper(II) trifluoromethanesulfonate can be added. Phosphorus oxychloride is added, followed by the dropwise addition of N,N-dimethylformamide. The reaction mixture is heated to complete the cyclization, chlorination, and formylation. The final product is isolated and purified by acid-base extraction and recrystallization.[1][2]

Quantitative Data for Imidazole Synthesis

| Parameter | Value | Reference |

| Starting Materials | This compound, Glycine, POCl₃, DMF | [1][2] |

| Reaction Time | 16 hours for initial condensation, then several hours for Vilsmeier reaction | [1] |

| Reaction Temperature | 0 °C to room temperature for condensation, then elevated temperature for cyclization | [2] |

| Overall Yield | >50% (based on glycine) | [1] |

| Purity | >98% (by HPLC) | [1] |

Potential Applications in the Synthesis of Other Heterocycles

While specific examples for this compound are not as readily available in the literature for other heterocycles, its general reactivity as an imidate allows for the postulation of its use in the synthesis of other important ring systems.

Synthesis of Pyrimidines

This compound can be expected to react with 1,3-dicarbonyl compounds, such as diethyl malonate, in the presence of a base to form 2-butyl-substituted pyrimidine-4,6-diones. The reaction would proceed via a condensation-cyclization sequence.

Caption: Postulated pathways to 3-butyl-1,2,4-triazoles.

Conclusion

This compound is a readily accessible and highly useful synthon for the introduction of a 2-butyl substituent in the synthesis of heterocyclic compounds. Its application in the preparation of imidazole intermediates for the pharmaceutical industry is well-established and highlights its importance. Based on the known reactivity of imidates, its utility can be logically extended to the synthesis of a variety of other important heterocyclic systems, making it a valuable tool for organic and medicinal chemists. Further research into the specific applications of this compound in these areas is warranted and holds the potential for the development of novel synthetic methodologies.

References

An In-depth Technical Guide to the Basicity and pKa of Methyl Pentanimidate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Methyl Pentanimidate

This compound, also known as methyl valerimidate, is an acyclic imidate that serves as a valuable building block in organic synthesis. Its structure, featuring a carbon-nitrogen double bond and an adjacent ether linkage, imparts a unique chemical reactivity that is exploited in the construction of various heterocyclic systems, notably imidazole derivatives used in pharmaceuticals. The basicity of the imino nitrogen is a critical parameter influencing its reactivity, solubility, and pharmacokinetic properties in drug discovery and development.

Basicity and pKa of this compound

The basicity of this compound arises from the lone pair of electrons on the sp²-hybridized imino nitrogen atom. Protonation occurs at this nitrogen, forming a resonance-stabilized cation.

Factors Influencing Basicity

Several factors contribute to the basicity of the imino nitrogen in this compound:

-

Hybridization: The sp² hybridization of the imino nitrogen means its lone pair has more s-character compared to an sp³-hybridized amine. Generally, increased s-character leads to lower basicity as the electrons are held more tightly to the nucleus.

-

Resonance: Upon protonation, the resulting positive charge is delocalized through resonance between the nitrogen and oxygen atoms. This stabilization of the conjugate acid enhances the basicity of the imidate compared to a simple imine.

-

Inductive Effects: The electron-donating alkyl group (butyl group) attached to the imino carbon increases the electron density on the nitrogen, thereby increasing its basicity. The methoxy group, through its inductive electron-withdrawing effect, can slightly decrease the basicity.

Estimated pKa

While a literature-reported pKa value for this compound is not available, it can be estimated by comparison with analogous acyclic imidates. The pKa of the conjugate acid of a typical acyclic N-unsubstituted imidate is generally in the range of 7-9. Therefore, it is reasonable to predict that the pKa of protonated this compound falls within this range.

Quantitative Data Summary

As no specific experimental data for this compound was found in the literature, a table of estimated values based on analogous compounds is provided.

| Compound Class | Representative Compound | Estimated pKa of Conjugate Acid |

| Acyclic N-unsubstituted Imidate | Methyl acetimidate | ~7-9 |

| Acyclic N-unsubstituted Imidate | This compound | ~7-9 (Predicted) |

Experimental Protocols for pKa Determination

The pKa of this compound can be determined experimentally using standard techniques for organic bases.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of a compound.[1][2][3]

Methodology:

-

Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically water or a water-alcohol mixture.

-

Titration Setup: The solution is placed in a thermostated vessel equipped with a pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments using a burette.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve.[4][5] The pH at the half-equivalence point corresponds to the pKa of the conjugate acid of this compound.[2][4][5]

UV-Vis Spectrophotometry

This method is suitable if the protonated and neutral forms of the compound exhibit different UV-Vis absorption spectra.[6][7][8][9]

Methodology:

-

Spectral Analysis: The UV-Vis absorption spectra of this compound are recorded in highly acidic (fully protonated) and highly basic (fully neutral) solutions to identify the wavelengths of maximum absorbance (λmax) for both species.

-

Buffer Preparation: A series of buffer solutions with known pH values spanning the expected pKa range are prepared.

-

Sample Measurement: A constant concentration of this compound is added to each buffer solution, and the absorbance is measured at the identified λmax values.

-

Data Analysis: The ratio of the concentrations of the protonated and neutral forms at each pH is calculated from the absorbance data using the Beer-Lambert law. The pKa is then determined by plotting the logarithm of this ratio against the pH and finding the pH at which the ratio is equal to one (log(ratio) = 0).[6][9]

Theoretical Calculation of pKa

In the absence of experimental data, computational chemistry provides a powerful tool for estimating the pKa of this compound.

Methodology:

-

Gas-Phase Calculations: The gas-phase Gibbs free energies of the neutral this compound and its protonated form are calculated using quantum mechanical methods such as Density Functional Theory (DFT) or ab initio methods (e.g., MP2).[10]

-

Solvation Energy Calculation: The free energies of solvation for both the neutral and protonated species are calculated using a continuum solvation model, such as the Polarizable Continuum Model (PCM).[10][11]

-

pKa Calculation: The pKa is then calculated using a thermodynamic cycle that relates the gas-phase and solution-phase free energies. This often involves using a known reference compound with a similar structure for which the experimental pKa is available to construct a correlation equation.[10]

Visualizations

Protonation Equilibrium of this compound

Caption: Protonation equilibrium of this compound.

Experimental Workflow for Potentiometric pKa Determination

Caption: Workflow for pKa determination by potentiometric titration.

Conclusion

Understanding the basicity and pKa of this compound is fundamental for its effective application in pharmaceutical synthesis and drug development. Although direct experimental data is sparse, this guide has provided a robust framework for its estimation and determination. By leveraging the described theoretical principles, experimental protocols, and computational methods, researchers can accurately characterize this important synthetic intermediate and optimize its use in their scientific endeavors.

References

- 1. youtube.com [youtube.com]

- 2. m.youtube.com [m.youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. Virtual Labs [mas-iiith.vlabs.ac.in]

- 7. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemlab.truman.edu [chemlab.truman.edu]

- 9. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]

- 10. sid.ir [sid.ir]

- 11. asianpubs.org [asianpubs.org]

"physical properties of methyl pentanimidate (boiling point, solubility)"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of methyl pentanimidate, specifically its boiling point and solubility characteristics. The information is supplemented with detailed experimental protocols for the determination of these properties and a visualization of a key synthetic pathway.

Physical Properties of this compound

This compound, with the molecular formula C₆H₁₃NO, is an imidoester derivative of valeronitrile. Its physical properties are crucial for its handling, application in synthesis, and for purification processes.

Quantitative Data Summary

The following table summarizes the available quantitative data for the physical properties of this compound.

| Physical Property | Value | Source |

| Boiling Point | 114.4 ± 23.0 °C (Predicted) | [1] |

| Molecular Weight | 115.17 g/mol | [1][2][3] |

| LogP (Predicted) | 1.6 | [2] |

Note: The boiling point is a predicted value and should be confirmed experimentally. No experimental data for the solubility of this compound in various solvents were found in the reviewed literature. However, based on its chemical structure (a moderately polar head group with a C5 alkyl chain), general solubility trends can be inferred. It is expected to be soluble in organic solvents and have low solubility in water.

Experimental Protocols

The following sections detail standardized experimental procedures for the determination of the boiling point and solubility of a liquid organic compound such as this compound.

Determination of Boiling Point (Micro-method)

This method is suitable for determining the boiling point of a small quantity of a liquid organic compound.

Materials:

-

Thiele tube

-

High-boiling point liquid (e.g., mineral oil, silicone oil)

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube (fusion tube)

-

Rubber band or wire for attaching the test tube to the thermometer

-

Heating source (Bunsen burner or hot plate)

-

Stand and clamp

Procedure:

-

Fill the Thiele tube with the high-boiling point liquid to a level just above the top of the side arm.

-

Add a few drops of the liquid sample (this compound) into the small test tube to a depth of about 1-2 cm.

-

Place the capillary tube, with its sealed end uppermost, into the small test tube containing the sample.

-

Attach the small test tube to the thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Clamp the thermometer so that the bulb and the test tube are immersed in the liquid in the Thiele tube, with the top of the liquid sample below the level of the heating liquid.

-

Begin heating the side arm of the Thiele tube gently with a small flame or on a hot plate.[4][5][6]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue gentle heating until a continuous and rapid stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[4][5] Record this temperature.

-

For accuracy, the determination can be repeated by allowing the temperature to drop further, then re-heating to observe the temperature at which the continuous stream of bubbles reappears and again when it ceases upon cooling. The average of these two temperatures can be taken as the boiling point.

Determination of Solubility

This protocol outlines a general procedure for determining the solubility of a liquid compound in various solvents.

Materials:

-

Test tubes with stoppers or screw caps

-

Graduated pipettes or micropipettes

-

Vortex mixer

-

Analytical balance

-

The compound to be tested (this compound)

-

A selection of solvents (e.g., water, ethanol, methanol, toluene, dimethyl sulfoxide (DMSO))

Procedure:

-

To a clean, dry test tube, add a measured volume (e.g., 1 mL) of the solvent.

-

Using a micropipette, add a small, accurately measured amount (e.g., 10 µL or a weighed mass) of this compound to the solvent.

-

Stopper the test tube and shake it vigorously or use a vortex mixer for 30-60 seconds to ensure thorough mixing.[7][8]

-

Allow the mixture to stand for a few minutes and observe. If the liquid has completely dissolved to form a clear, homogeneous solution, the compound is considered soluble at that concentration.

-

If the compound is soluble, continue adding known increments of the solute until a saturated solution is formed (i.e., until a separate phase or cloudiness persists after vigorous mixing and settling). Record the total amount of solute added to reach saturation.

-

If the initial amount of solute does not dissolve, the compound can be classified as sparingly soluble or insoluble at that concentration. To determine the solubility more precisely, a series of dilutions can be prepared.

-

The solubility can be expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in g/100 mL or mol/L).[9]

-

Repeat this procedure for each solvent to be tested.

Synthesis Workflow Visualization

This compound is commonly synthesized via the Pinner reaction. This reaction involves the acid-catalyzed addition of an alcohol to a nitrile. The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound via the Pinner reaction.

References

- 1. This compound CAS#: 57246-71-6 [m.chemicalbook.com]

- 2. This compound | C6H13NO | CID 5743466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 57246-71-6 | Benchchem [benchchem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. saltise.ca [saltise.ca]

- 9. Solubility & Method for determination of solubility | PPTX [slideshare.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of a Key Losartan Intermediate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of the crucial Losartan intermediate, 2-butyl-5-chloro-3H-imidazole-4-carbaldehyde, utilizing methyl pentanimidate. The synthesis is presented in a multi-step process, including the preparation of the key reactant, this compound.

Data Summary

The following table summarizes the quantitative data associated with the synthesis, providing key metrics for yield and purity at each critical stage.

| Step | Product | Reagents | Yield (%) | Purity (%) | Reference |

| 1. Preparation of this compound | This compound | Valeronitrile, Methanol, HCl gas | 96 | 95 | [1] |

| 2. Synthesis of Imidazolinone Intermediate | 2-butyl-4,5-dihydro-1H-imidazol-5-one | Glycine methyl ester, this compound, Methanolic Sodium Hydroxide | ~90 | - | [2] |

| 3. Vilsmeier-Haack Reaction and Hydrolysis | 2-butyl-5-chloro-3H-imidazole-4-carbaldehyde | 2-butyl-4,5-dihydro-1H-imidazol-5-one, POCl₃, DMF | 55 | >99.5 | [1] |

| 3a. Vilsmeier-Haack with Triflate Catalyst (Alternative) | 2-butyl-5-chloro-3H-imidazole-4-carbaldehyde | Imidazolinone Intermediate, POCl₃, DMF, Triflate Catalyst | >70 | >99.5 |

Experimental Protocols

The synthesis is divided into three primary stages, each with a detailed experimental protocol.

Step 1: Preparation of this compound from Valeronitrile[1]

This initial step synthesizes the key imidate reactant.

Materials:

-

Valeronitrile (100 g, 1.20 mol)

-

Methanol (58 ml)

-

HCl gas

-

Methanolic ammonia solution (12-15 wt%)

Procedure:

-

Charge the valeronitrile and methanol into a reaction vessel and cool the mixture to a temperature between -5 and -10 °C.

-

Slowly bubble HCl gas through the solution for a period of 15-18 hours.

-

Apply nitrogen pressure (1.5 to 2.0 kg/cm ²) for 14 hours at a temperature between 0 and 15 °C.

-

Add an additional 55 ml of methanol and continue stirring for another 60 minutes.

-

Transfer the reaction mass to a methanolic ammonia solution, maintaining the pH at 8-9, and stir for 3 hours at 20-30 °C.

-

Filter any precipitated material and wash with 25 ml of methanol.

-

Concentrate the filtrate by distillation under reduced pressure (650-700 mm Hg) at a temperature not exceeding 90 °C to remove the methanol completely.

-

Upon cooling, the intermediate product, this compound, is obtained as a semi-solid.

Step 2: Synthesis of 2-butyl-4,5-dihydro-1H-imidazol-5-one[1][2]

This stage involves the condensation of glycine with the prepared this compound.

Materials:

-

Glycine (50 g, 0.666 mol)

-

Methanolic sodium hydroxide solution (prepared from 26.64 g NaOH in 250 ml methanol)

-

This compound (80 g, 0.70 mol, prepared in Step 1)

Procedure:

-

Prepare a fresh solution of methanolic sodium hydroxide and cool it to 0 °C.

-

Add the glycine to the cooled solution and stir for 15 minutes.

-

To this suspension, add the this compound over a period of 10-15 minutes at a temperature of 0-5 °C.

-

Continue stirring the reaction mixture for 16 hours at room temperature.

-

Following the reaction, distill the solvent under vacuum at a temperature below 50 °C. The resulting crude product is used directly in the next step without further purification.

Step 3: Synthesis of 2-butyl-5-chloro-3H-imidazole-4-carbaldehyde via Vilsmeier-Haack Reaction[1]

The final step involves a Vilsmeier-Haack formylation and chlorination, followed by hydrolysis.

Materials:

-

Crude product from Step 2

-

Toluene (500 ml)

-

Phosphorous oxychloride (POCl₃) (320 g, 2.08 mol)

-

N,N-dimethylformamide (DMF) (150 g, 2.05 mol)

-

Ice-water

-

Sodium bicarbonate solution

-

Dichloromethane

-

Hexane

Procedure:

-

To the crude reaction mass from the previous step, add toluene.

-

Slowly add phosphorous oxychloride to the mixture over 60 minutes.

-

Subsequently, add N,N-dimethylformamide over a period of 2 hours.

-

Heat the reaction mixture to 70-75 °C and maintain this temperature for 6 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully and slowly pour the reaction mixture into ice-water.

-

Neutralize the aqueous solution with a sodium bicarbonate solution.

-

Extract the product with dichloromethane.

-

Wash the organic layer with water and then dry it over sodium sulfate.

-

Evaporate the solvent to obtain the crude product.

-

Purify the crude material by recrystallization from a mixture of dichloromethane and hexane to yield the final product.

Visualizations

The following diagrams illustrate the key processes in the synthesis.

Caption: Overall workflow for the synthesis of the Losartan intermediate.

References

- 1. WO2006110037A2 - Preparation of 2-substituted 4-chl0r0-5-f0rmylimidaz0les by vilsmeier reaction of the condensation product of glycine and an imido ester with a formamide in the presence of a triflate (trifluormethanξsulphonate) catalyst - Google Patents [patents.google.com]

- 2. Novel Syntheses of 2-Butyl-5-chloro-3H-imidazole-4-carbaldehyde: A Key Intermediate for the Synthesis of the Angiotensin II Antagonist Losartan - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: One-Pot Synthesis of 2-Butyl-4-Aryl-1H-Imidazoles from Methyl Pentanimidate

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Imidazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals. The development of efficient and streamlined synthetic routes to novel imidazole-containing scaffolds is therefore of significant interest. This document details a proposed one-pot method for the synthesis of 2-butyl-4-aryl-1H-imidazoles, starting from readily accessible methyl pentanimidate. This protocol leverages the in situ formation of pentanamidine from this compound, which then undergoes condensation with an α-haloketone to yield the target imidazole. This one-pot approach offers advantages in terms of operational simplicity, reduced reaction time, and minimized waste generation compared to multi-step procedures.

Proposed Reaction Scheme:

The overall transformation involves the reaction of this compound with an ammonia source to form pentanamidine hydrochloride in situ. This is followed by the condensation of the amidine with a substituted α-bromoacetophenone in the presence of a base to yield the corresponding 2-butyl-4-aryl-1H-imidazole.

Diagram of the Proposed Synthetic Pathway:

Caption: Proposed one-pot synthesis of 2-butyl-4-aryl-1H-imidazoles.

Experimental Protocols

Materials and Equipment:

-

This compound hydrochloride

-

Substituted α-bromoacetophenones (e.g., 2-bromo-1-phenylethan-1-one, 2-bromo-1-(4-methoxyphenyl)ethan-1-one, 2-bromo-1-(4-chlorophenyl)ethan-1-one)

-

Ammonium acetate (NH₄OAc)

-

Potassium bicarbonate (KHCO₃)

-

Tetrahydrofuran (THF), HPLC grade

-

Deionized water

-

Ethyl acetate (EtOAc)

-

Brine solution (saturated aq. NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle or oil bath

-

Rotary evaporator

-

Standard laboratory glassware

General Procedure for the One-Pot Synthesis of 2-Butyl-4-aryl-1H-imidazoles:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound hydrochloride (1.0 eq), ammonium acetate (2.0 eq), and potassium bicarbonate (2.0 eq).

-

Solvent Addition: Add a mixture of tetrahydrofuran (THF) and water (typically in a 2:1 to 3:1 ratio, e.g., 15 mL THF and 5 mL water per 10 mmol of the limiting reagent).

-

Addition of α-Haloketone: To the stirred suspension, add the substituted α-bromoacetophenone (1.05 eq).

-

Reaction: Heat the reaction mixture to reflux (approximately 70-80 °C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature.

-

Extraction: Add ethyl acetate (EtOAc) to the reaction mixture and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of various 2-butyl-4-aryl-1H-imidazoles based on the proposed one-pot protocol. The yields are based on literature precedents for similar reactions.[1][2]

| Entry | Substituent (Aryl Group) | Reaction Time (h) | Yield (%) |

| 1 | Phenyl | 5 | 88 |

| 2 | 4-Methoxyphenyl | 6 | 91 |

| 3 | 4-Chlorophenyl | 5 | 85 |

| 4 | 4-Nitrophenyl | 7 | 82 |

| 5 | 2-Thienyl | 6 | 86 |

Mandatory Visualizations

Experimental Workflow Diagram:

Caption: Workflow for the one-pot synthesis of 2-butyl-4-aryl-1H-imidazoles.

Proposed Reaction Mechanism:

Caption: Proposed mechanism for the one-pot imidazole synthesis.

References

Application Notes and Protocols: Reaction of Methyl Pentanimidate with Glycine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction between imidates and amino acids, specifically the condensation of methyl pentanimidate with glycine derivatives, serves as a crucial step in the synthesis of various heterocyclic compounds. This reaction pathway is of significant interest in medicinal chemistry and drug development due to its utility in creating substituted imidazole rings, which are core structures in many pharmacologically active molecules. The initial product of this reaction, an N-substituted glycine derivative, is often a transient intermediate that can be readily cyclized to form more complex heterocyclic systems. These resulting structures are valuable scaffolds for developing antihypertensive agents and other therapeutics. This document provides detailed application notes and experimental protocols for the reaction of this compound with glycine.

Reaction Mechanism and Workflow

The reaction of this compound with glycine proceeds via a nucleophilic attack of the amino group of glycine on the electrophilic carbon of the imidate. This initial addition is followed by the elimination of methanol, leading to the formation of an N-(1-iminopentyl)glycine intermediate. This intermediate is typically not isolated but is used in situ for subsequent reactions, such as cyclization to form imidazole derivatives.

Logical Workflow of the Synthesis

Caption: Synthetic workflow for the formation of a substituted imidazole from glycine and this compound.

Quantitative Data

The reaction of this compound with glycine is typically the initial step in a multi-step synthesis. The yield of the final product is reported for the entire sequence rather than for the formation of the intermediate N-(1-iminopentyl)glycine.

| Reactants | Reagents/Solvents | Overall Yield of Final Product (2-butyl-5-chloroformylimidazole) | Purity of Final Product | Reference |

| Glycine, this compound | Methanol, Sodium Hydroxide, Vilsmeier Reagent | 62% (based on glycine) | ~85% | [1] |

| Glycine, this compound | Methanol, Sodium Hydroxide, POCl₃, Triflate Catalyst | 61% (recrystallized) | 98% | [1] |

Experimental Protocols

The following protocol is adapted from a patented procedure for the synthesis of a 2-substituted 5-chloroformylimidazole, where the initial step is the reaction of glycine with this compound.[1]

Objective: To synthesize an N-(1-iminopentyl)glycine intermediate in situ for subsequent conversion to 2-butyl-5-chloroformylimidazole.

Materials:

-

Glycine (0.666 mol)

-

Sodium Hydroxide (0.666 mol)

-

Methanol (250 ml)

-

This compound (prepared separately)

-

Triflate catalyst (for subsequent step)

-

Vilsmeier reagent (e.g., POCl₃ and a formamide, for subsequent step)

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

-

Ice bath

Procedure:

-

Preparation of Sodium Glycinate Solution:

-

To a flask equipped with a magnetic stirrer, add 250 ml of methanol.

-

Cool the methanol to 0°C using an ice bath.

-

Slowly add 26.64 g (0.666 mol) of sodium hydroxide to the cold methanol and stir until dissolved to prepare a fresh methanolic sodium hydroxide solution.

-

To this solution, add 50 g (0.666 mol) of glycine.

-

Stir the mixture at 0°C for an additional 15 minutes.

-

-

Reaction with this compound:

-

The previously prepared sodium glycinate solution is now ready for reaction with this compound. The subsequent steps for the formation of the final imidazole product involve the addition of this compound and a Vilsmeier reagent.[1] The patent suggests a one-pot synthesis where the intermediate from the glycine and this compound reaction is not isolated.[1]

-

-

Synthesis of the Final Product (Example from literature):

-

The intermediate formed from the reaction of glycine and this compound is then treated with a Vilsmeier reagent (composed of a chlorinating agent and a formamide) to yield the 2-substituted 5-chloroformylimidazole.[1]

-

A specific example reports the use of POCl₃ in the synthesis of 2-n-butyl-5-chloro-3H-imidazole-4-carbaldehyde from glycine and this compound, achieving a 55% yield.[1]

-

Signaling Pathway and Drug Development Context

The imidazole derivatives synthesized from the reaction of this compound and glycine are important in drug development. For instance, 2-butyl-5-chloro-3H-imidazole-4-carbaldehyde is a key intermediate in the synthesis of antihypertensive drugs. The logical relationship in a drug discovery context is outlined below.

Caption: Role of the synthesized imidazole in a drug development pathway.

Conclusion

The reaction of this compound with glycine derivatives provides a direct route to valuable intermediates for the synthesis of pharmacologically relevant heterocyclic compounds. The provided protocol, derived from established industrial synthesis, offers a reliable method for generating these intermediates in a one-pot fashion. The resulting imidazole-based structures continue to be a focus of research in the development of new therapeutic agents, highlighting the importance of this fundamental chemical transformation.

References

Application Notes and Protocols for the Vilsmeier-Haack Reaction: A Focus on Methyl Pentanimidate Intermediates

For Researchers, Scientists, and Drug Development Professionals

The Vilsmeier-Haack (V-H) reaction is a versatile and widely utilized method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] This reaction employs a "Vilsmeier reagent," typically generated in situ from a substituted formamide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto a substrate.[4] The resulting aldehydes and ketones are crucial intermediates in the synthesis of a vast array of pharmaceuticals and biologically active molecules.

While the classical V-H reaction is well-documented for arenes and heterocycles, its application involving alkyl imidates, such as methyl pentanimidate, as the primary substrate is not a standard transformation and appears to be undocumented in scientific literature. This document will provide detailed application notes and protocols for the standard V-H reaction and, based on established chemical principles, explore the plausible reactivity of a Vilsmeier reagent with an imidate like this compound.

Application Notes

The Vilsmeier-Haack reaction is a powerful tool in organic synthesis with broad applications in drug discovery and development.

Key Applications of the Standard Vilsmeier-Haack Reaction:

-

Synthesis of Heterocyclic Aldehydes: The reaction is instrumental in the functionalization of electron-rich heterocycles like indoles, pyrroles, and furans, which are common scaffolds in medicinal chemistry.

-

Pharmaceutical Intermediate Synthesis: The formyl group introduced can be readily converted into other functional groups, providing a gateway to a wide range of derivatives for structure-activity relationship (SAR) studies.

-

Total Synthesis of Natural Products: The V-H reaction has been employed as a key step in the total synthesis of various natural products possessing aldehyde or related functionalities.

Plausible Reactivity of this compound with a Vilsmeier Reagent:

Given the electrophilic nature of the Vilsmeier reagent (a chloroiminium ion) and the nucleophilic nature of the nitrogen atom in an imidate, a direct formylation of the alkyl chain of this compound is unlikely. Instead, the nitrogen of the imidate would likely act as the nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This would lead to the formation of a new iminium ion intermediate, which upon hydrolysis, would likely yield N-formylpentanamide and methanol, rather than a formylated pentanimidate derivative.

Quantitative Data from Representative Vilsmeier-Haack Reactions

The following table summarizes typical reaction conditions and yields for the formylation of various electron-rich substrates using the Vilsmeier-Haack reaction.

| Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| N,N-Dimethylaniline | POCl₃, DMF | - | 100 | 5 | 83 | Organic Syntheses, Coll. Vol. 4, p.331 (1963) |

| Indole | POCl₃, DMF | Dichloroethane | 0 - RT | 2 | 97 | J. Org. Chem. 1991, 56 (12), pp 3973–3975 |

| Pyrrole | POCl₃, DMF | Dichloroethane | 0 - RT | 1 | 85 | J. Am. Chem. Soc. 1957, 79 (20), pp 5472–5474 |

| Furan | POCl₃, DMF | Dichloroethane | 0 - RT | 1.5 | 75 | J. Org. Chem. 1982, 47 (8), pp 1519–1521 |

| 1,3-Dimethoxybenzene | POCl₃, DMF | DMF | 80 | 3 | 77 | Org. Lett. 2021, 23, 676 |

Experimental Protocols

Protocol 1: General Procedure for the Vilsmeier-Haack Formylation of an Electron-Rich Aromatic Compound (e.g., Indole)

Materials:

-

Indole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM) or Dichloroethane (DCE) (anhydrous)

-

Sodium acetate

-

Deionized water

-

Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a solution of the substrate (e.g., indole, 1.0 equiv) in anhydrous DMF, add phosphorus oxychloride (1.1 - 1.5 equiv) dropwise at 0 °C under a nitrogen atmosphere.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate.

-

Stir the mixture vigorously for 30-60 minutes to allow for the hydrolysis of the intermediate iminium salt and precipitation of the product.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

-

Combine the organic layers and wash with deionized water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography to afford the desired aldehyde.

Protocol 2: Hypothetical Procedure for the Reaction of this compound with a Vilsmeier Reagent

Disclaimer: This is a proposed protocol based on chemical principles, as the specific reaction is not well-documented. The outcome may not be a formylated product but rather the decomposition of the imidate.

Materials:

-

This compound

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Anhydrous dichloromethane (DCM)

-

Deionized water

-

Sodium bicarbonate (saturated aqueous solution)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, prepare the Vilsmeier reagent by adding POCl₃ (1.1 equiv) dropwise to anhydrous DMF (5 equiv, also acting as solvent) at 0 °C. Stir for 30 minutes.

-

To this pre-formed Vilsmeier reagent, add a solution of this compound (1.0 equiv) in anhydrous DCM dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the consumption of the starting imidate.

-

Carefully quench the reaction by pouring it into ice-cold saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate three times.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Analyze the resulting crude product by NMR spectroscopy and mass spectrometry to identify the products, which are hypothesized to be N-formylpentanamide and other decomposition products.

Visualizations

Caption: Mechanism of the standard Vilsmeier-Haack reaction.

Caption: Proposed reaction pathway for this compound.

Caption: General experimental workflow for the V-H reaction.

References

Application Notes and Protocols for the Scale-Up Synthesis of Methyl Pentanimidate in Industrial Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl pentanimidate is a crucial intermediate in the synthesis of various high-value pharmaceutical compounds, most notably in the production of angiotensin II receptor antagonists like Losartan, which are widely used in the treatment of hypertension.[1] The efficient and scalable synthesis of this imino ester is therefore of significant industrial importance. The most common and industrially viable method for the preparation of this compound is the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol.[2][3][4] This document provides detailed application notes and protocols for the scale-up synthesis of this compound, focusing on the reaction of valeronitrile with methanol in the presence of hydrogen chloride.

Principle of the Reaction

The synthesis of this compound is achieved via the Pinner reaction, where valeronitrile acts as the nitrile and methanol as the alcohol. Anhydrous hydrogen chloride gas is used as the acid catalyst. The reaction proceeds through the formation of a nitrilium ion intermediate, which is then attacked by the alcohol to form the corresponding imino ester hydrochloride salt, also known as a Pinner salt. Subsequent neutralization yields the free this compound. Low temperatures are crucial during the initial stages to control the exothermic reaction and prevent the formation of by-products.[2]

Data Presentation

The following table summarizes the quantitative data for the laboratory-scale synthesis of this compound, which can be used as a basis for industrial scale-up.

| Parameter | Value | Reference |

| Reactants | ||

| Valeronitrile | 100 g (1.20 mol) | [5][6] |

| Methanol (initial) | 58 ml | [5][6] |

| Methanol (additional) | 55 ml | [5][6] |

| Anhydrous HCl gas | Passed for 15-18 hrs | [5][6] |

| Reaction Conditions | ||

| Initial Temperature | -10 to -5 °C | [5][6] |

| Pressure Application | 1.5 to 2.0 kg/cm ² Nitrogen for 14 hrs | [5][6] |

| Temperature during pressure | 0 - 15 °C | [5][6] |

| Work-up & Purification | ||

| Neutralization | Methanolic ammonia solution (12-15 wt%) | [6] |

| pH adjustment | 8 - 9 | [6] |

| Distillation Pressure | 650-700 mm Hg | [6] |

| Distillation Temperature | Not exceeding 90 °C | [6] |

| Product | ||

| Yield | 140 g (96%) | [5][6] |

| Purity | 95% | [5][6] |

Experimental Protocols

Materials and Equipment

-

Reactants: Valeronitrile (≥99%), Methanol (anhydrous, ≥99.8%), Hydrogen chloride gas (anhydrous, ≥99.9%), Nitrogen gas (high purity).

-

Solvents for work-up: Toluene, Isopropyl alcohol.

-

Neutralizing agent: Methanolic ammonia solution (12-15 wt%).

-

Equipment: Jacketed glass reactor with overhead stirrer, thermocouple, gas inlet tube, and condenser; Cryostat for cooling; Pressure-rated hydrogenation-type vessel; Rotary evaporator; pH meter.

Detailed Methodology for Scale-Up Synthesis

Step 1: Pinner Salt Formation

-

Charge the jacketed glass reactor with 100 g (1.20 mol) of valeronitrile and 58 ml of anhydrous methanol.

-

Cool the mixture to a temperature between -10 °C and -5 °C using a cryostat.

-